1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea
Description
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Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2/c1-10-6-7-23-15(8-10)20-12(3)16(17(23)24)22-18(25)21-13-5-4-11(2)14(19)9-13/h4-9H,1-3H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHXEUIWXVXXCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)NC3=CC(=C(C=C3)C)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chloro-4-methylphenyl)-3-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea is a synthetic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties and therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C18H17ClN4O2
- Molecular Weight : 356.81 g/mol
- IUPAC Name : this compound
- Purity : Typically around 95% .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. Its structure suggests it may act as an inhibitor of key enzymes involved in cellular processes such as:
- Dihydrofolate Reductase (DHFR) : This enzyme is crucial for DNA synthesis and repair. Inhibition can lead to reduced proliferation of cancer cells .
- Tyrosine Kinases : These enzymes are involved in signaling pathways that regulate cell division and survival. Compounds similar to this one have shown promise in inhibiting various kinases associated with cancer progression .
Antitumor Activity
Research indicates that derivatives of pyridopyrimidine compounds exhibit significant antitumor properties. The specific compound under review has been noted for its potential in targeting cancer cells by inhibiting DHFR and other kinases related to tumor growth .
Case Studies and Research Findings
- In Vivo Studies : Preliminary studies have shown that similar compounds exhibit significant tumor inhibition in animal models. For instance, research on related quinazoline derivatives suggests a promising pathway for developing effective antitumor agents .
- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound to DHFR and other critical enzymes, supporting its potential as a therapeutic agent .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O2 |
| Molecular Weight | 356.81 g/mol |
| IUPAC Name | This compound |
| Purity | ~95% |
| Biological Targets | DHFR, Tyrosine Kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
